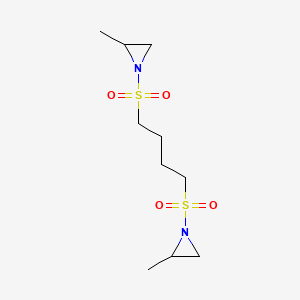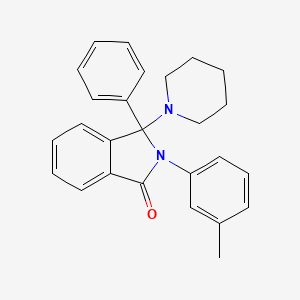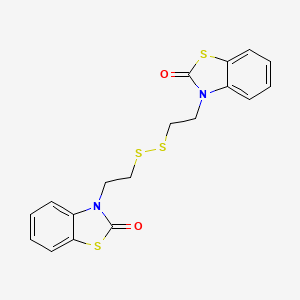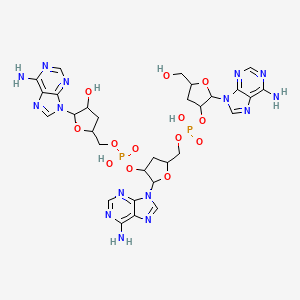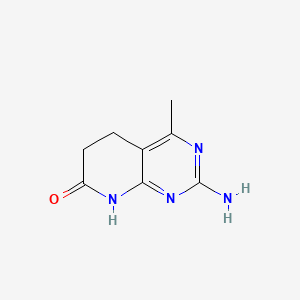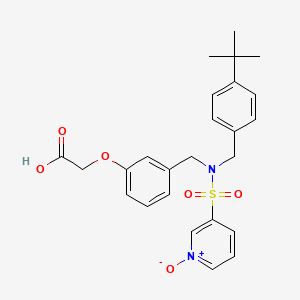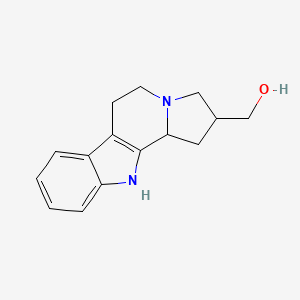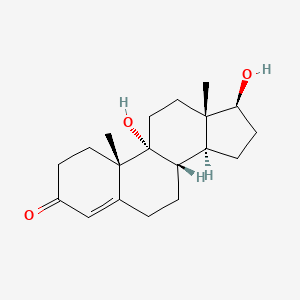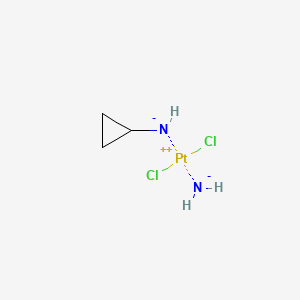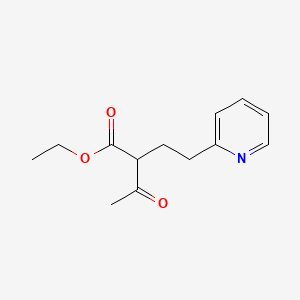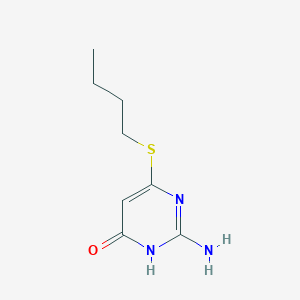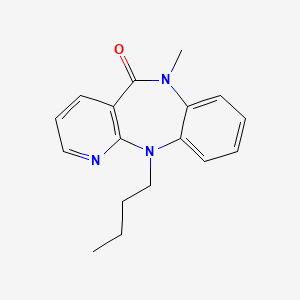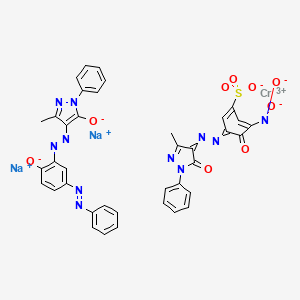
Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium is a complex chemical compound that belongs to the class of chromates. Chromates are salts containing the chromate anion, CrO4^2-, and are known for their strong oxidizing properties. This particular compound is characterized by its intricate structure, which includes multiple azo groups and phenyl rings, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium involves several steps:
Formation of the azo compounds: The initial step involves the synthesis of the azo compounds through diazotization and coupling reactions. This typically requires aniline derivatives, nitrous acid, and coupling components under acidic conditions.
Complexation with chromate: The azo compounds are then reacted with chromate salts, such as sodium chromate, under controlled pH conditions to form the desired complex.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure disodium salt.
Chemical Reactions Analysis
Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium undergoes various chemical reactions:
Oxidation: As a chromate compound, it can act as a strong oxidizing agent, facilitating the oxidation of organic and inorganic substrates.
Reduction: It can be reduced to chromium(III) compounds under acidic conditions.
Substitution: The azo groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Complexation: It can form complexes with metal ions, altering its chemical properties and reactivity.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the manufacturing of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium involves its interaction with cellular components:
Oxidative stress: It induces oxidative stress by generating reactive oxygen species, which can damage cellular components.
DNA interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme inhibition: It can inhibit various enzymes by binding to their active sites, affecting cellular metabolism.
Comparison with Similar Compounds
Chromate(2-), (2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, disodium is unique due to its complex structure and multiple functional groups. Similar compounds include:
Potassium dichromate: A simpler chromate compound used as an oxidizing agent.
Sodium chromate: Another chromate salt with similar oxidizing properties but a simpler structure.
Chromium trioxide: A highly oxidizing compound used in various industrial processes.
This compound stands out due to its intricate structure, which imparts unique chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
75268-78-9 |
|---|---|
Molecular Formula |
C38H26CrN11Na2O9S |
Molecular Weight |
910.7 g/mol |
IUPAC Name |
disodium;chromium(3+);5-(dioxidoamino)-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate;5-methyl-4-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C22H18N6O2.C16H11N5O7S.Cr.2Na/c1-15-21(22(30)28(27-15)18-10-6-3-7-11-18)26-25-19-14-17(12-13-20(19)29)24-23-16-8-4-2-5-9-16;1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(29(26,27)28)8-13(15(12)22)21(24)25;;;/h2-14,29-30H,1H3;2-8H,1H3,(H,26,27,28);;;/q;-2;+3;2*+1/p-3 |
InChI Key |
PJEGOJDODSKKSB-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)N=NC3=CC=CC=C3)[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=O)C1=NN=C2C=C(C=C(C2=O)N([O-])[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


